molecular formula C14H11ClN2OS B2580979 N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)propanamide CAS No. 483359-34-8

N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)propanamide

Cat. No.: B2580979
CAS No.: 483359-34-8
M. Wt: 290.77
InChI Key: PUNFCBWYVDXFAD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)propanamide is an organic compound that features a chlorophenyl group, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)propanamide typically involves the reaction of 2-chlorobenzyl cyanide with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(thiophen-2-yl)ethanamine
  • 2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide

Uniqueness

N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)propanamide is unique due to the presence of both a cyano group and a thiophene ring, which confer distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-cyano-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c15-12-5-1-2-6-13(12)17-14(18)10(9-16)8-11-4-3-7-19-11/h1-7,10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNFCBWYVDXFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(CC2=CC=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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